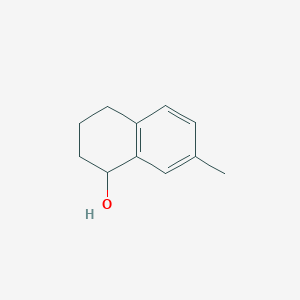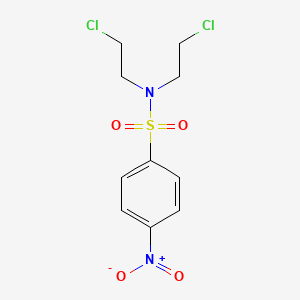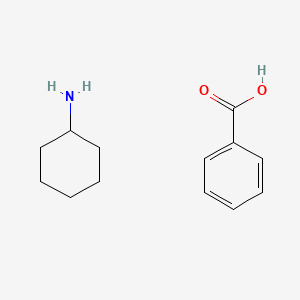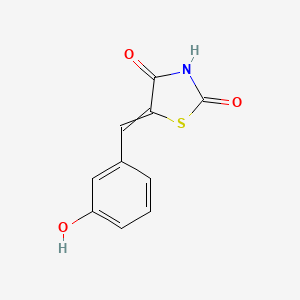
(E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione
説明
(E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione is a heterocyclic compound belonging to the thiazolidine-2,4-dione family. It is a white to yellowish-white crystalline powder with a melting point of approximately 150°C. It has been widely studied due to its potential applications in the fields of drug synthesis, medical research, and industrial processes.
科学的研究の応用
Medicinal Chemistry Applications
Anticancer Potential and Target Modulation
Thiazolidine derivatives, including (E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione, have been the subject of intensive research due to their potential anticancer properties. The structural moiety of thiazolidine has been critically reviewed for its biological activities, highlighting its role in drug discovery as a scaffold for designing molecules with anticancer, antimicrobial, and anti-inflammatory activities. Rhodanine, a related compound, has shown a broad spectrum of biological activities, including anticancer effects, emphasizing the importance of the thiazolidine core in medicinal chemistry (Tomašič & Peterlin Mašič, 2012; Szczepański, Tuszewska, & Trotsko, 2022).
Metabolic and Cancer Therapies
The review of thiazolidinediones (TZDs), a class of compounds including thiazolidine derivatives, underscores their application in treating metabolic syndromes and type 2 diabetes, and potential anticancer effects. These compounds act as PPARγ agonists, with their anticancer effects not correlating well with PPARγ activation, suggesting other mechanisms, such as IGF-1 signaling inhibition, may also be involved (Mughal, Kumar, & Vikram, 2015).
Environmental Applications
Remediation of Organic Pollutants
The enzymatic degradation of organic pollutants using oxidoreductive enzymes, in the presence of redox mediators, has been a significant area of research. These approaches are applied in treating wastewater contaminated with industrial dyes and other pollutants, highlighting the role of thiazolidine derivatives as potential mediators or substrates in these processes (Husain & Husain, 2007; Husain, 2006).
特性
IUPAC Name |
(5E)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLKVFXCODJJRX-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C/2\C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



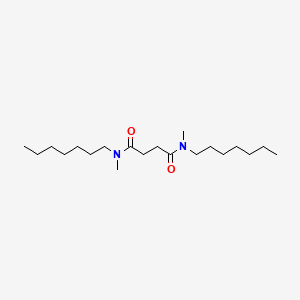
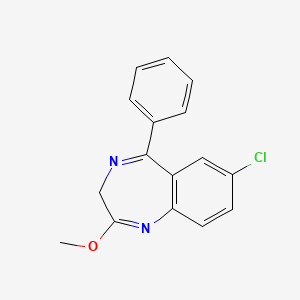
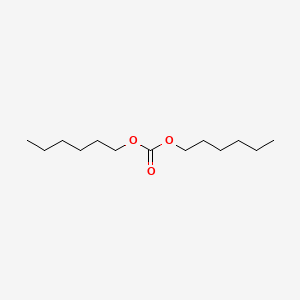
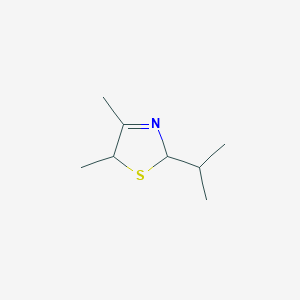

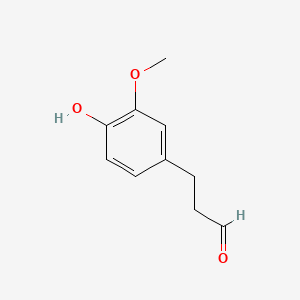

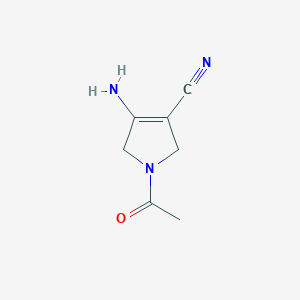
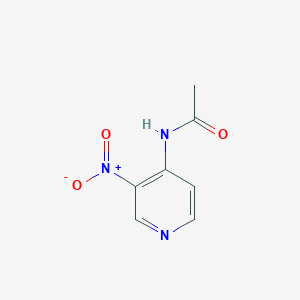
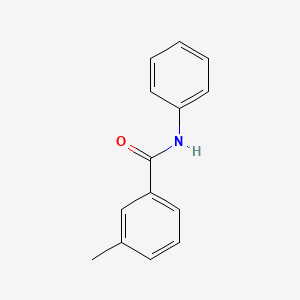
![2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1597405.png)
